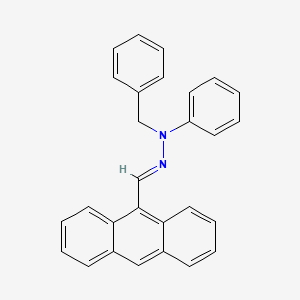
(2E)-2-(anthracen-9-ylmethylidene)-1-benzyl-1-phenylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Anthracenecarbaldehyde 9-Benzyl-9-Phenylhydrazone is a complex organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is notable for its unique structure, which includes an anthracene backbone with aldehyde and hydrazone functional groups. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Anthracenecarbaldehyde 9-Benzyl-9-Phenylhydrazone typically involves the reaction of 9-anthracenecarboxaldehyde with benzyl phenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Industrial production may also involve additional purification steps to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
9-Anthracenecarbaldehyde 9-Benzyl-9-Phenylhydrazone undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The hydrazone linkage can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of 9-anthracenecarboxylic acid derivatives.
Reduction: Formation of 9-anthracenemethylamine derivatives.
Substitution: Formation of various substituted anthracene derivatives depending on the electrophile used.
Scientific Research Applications
9-Anthracenecarbaldehyde 9-Benzyl-9-Phenylhydrazone is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating its interactions with biological macromolecules and potential as a fluorescent probe.
Medicine: Exploring its potential as a therapeutic agent due to its unique chemical properties.
Industry: Used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which 9-Anthracenecarbaldehyde 9-Benzyl-9-Phenylhydrazone exerts its effects involves its ability to interact with various molecular targets. The hydrazone linkage can form reversible covalent bonds with nucleophiles, making it useful in studying enzyme mechanisms and as a potential drug candidate. The anthracene backbone allows for π-π interactions with aromatic systems, which is valuable in material science applications.
Comparison with Similar Compounds
Similar Compounds
9-Anthracenecarboxaldehyde: A precursor in the synthesis of 9-Anthracenecarbaldehyde 9-Benzyl-9-Phenylhydrazone.
9-Anthracenemethanol: Another derivative of anthracene with different functional groups.
9-Anthracenecarboxylic acid: An oxidized form of 9-anthracenecarboxaldehyde.
Uniqueness
9-Anthracenecarbaldehyde 9-Benzyl-9-Phenylhydrazone is unique due to its combination of aldehyde and hydrazone functional groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and interact with biological systems makes it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C28H22N2 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-N-benzylaniline |
InChI |
InChI=1S/C28H22N2/c1-3-11-22(12-4-1)21-30(25-15-5-2-6-16-25)29-20-28-26-17-9-7-13-23(26)19-24-14-8-10-18-27(24)28/h1-20H,21H2/b29-20+ |
InChI Key |
RJWVCYRTFFOCDP-ZTKZIYFRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)N=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(propan-2-yl)phenyl]thiourea](/img/structure/B10870312.png)
![4-nitro-N-[3-(quinoxalin-2-yl)phenyl]benzamide](/img/structure/B10870320.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10870324.png)

![methyl [(4Z)-1-(4-fluorophenyl)-5-oxo-4-{1-[(thiophen-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10870333.png)
![methyl [(4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10870342.png)

![2-Chloro-N-[2-(methoxymethyl)[1,2,4]triazolo[1,5-A]pyridin-8-YL]propanamide](/img/structure/B10870355.png)
![16-(2-methoxyphenyl)-4-(4-methoxyphenyl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10870360.png)
![N'-{(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}cyclopropanecarbohydrazide](/img/structure/B10870377.png)
![ethyl 5-{[(2-bromophenyl)carbonyl]oxy}-2-methyl-1-(propan-2-yl)-1H-indole-3-carboxylate](/img/structure/B10870382.png)
![4-{(E)-[(4-methoxyphenyl)imino]methyl}-2-phenyl-1,3-oxazol-5-yl 3-nitrobenzoate](/img/structure/B10870384.png)
![2-methyl-N'-({[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)benzohydrazide](/img/structure/B10870395.png)
![5-(furan-2-ylmethyl)-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10870404.png)
